Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride
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Overview
Description
Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted imidazole derivatives .
Scientific Research Applications
Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: An antimicrobial agent with an imidazole structure.
Uniqueness
Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound has a benzyl group and an amino group at specific positions, making it a valuable scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
benzyl 4-amino-1-methylimidazole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-15-7-10(13)14-11(15)12(16)17-8-9-5-3-2-4-6-9;/h2-7H,8,13H2,1H3;1H |
InChI Key |
HQWVPUOJYBNRGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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